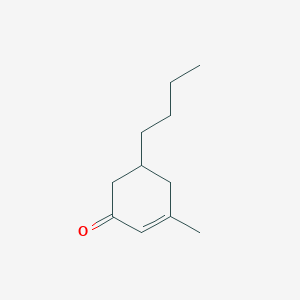
5-Butyl-3-methylcyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Butyl-3-methylcyclohex-2-en-1-one: is an organic compound belonging to the class of cyclohexenones It is characterized by a cyclohexene ring substituted with a butyl group at the 5-position and a methyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-3-methylcyclohex-2-en-1-one can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexenone derivatives. For instance, starting with 3-methylcyclohex-2-en-1-one, a butyl group can be introduced at the 5-position using butyl lithium as a reagent under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the alkylation reactions. The reaction conditions typically include elevated temperatures and pressures to optimize the reaction rate and product formation.
Análisis De Reacciones Químicas
Types of Reactions: 5-Butyl-3-methylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. For example, halogenation can be achieved using halogens like chlorine or bromine under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a catalyst
Substitution: Chlorine (Cl₂), bromine (Br₂)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated derivatives
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Butyl-3-methylcyclohex-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis .
Biology: The compound may be studied for its potential biological activities. Researchers investigate its interactions with biological molecules to understand its effects on cellular processes.
Medicine: In medicinal chemistry, derivatives of this compound may be explored for their pharmacological properties. These derivatives could serve as lead compounds for the development of new drugs.
Industry: Industrially, this compound can be used in the production of fragrances, flavors, and other specialty chemicals. Its structural features make it suitable for incorporation into various consumer products.
Mecanismo De Acción
The mechanism of action of 5-Butyl-3-methylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. For example, it could inhibit or activate certain enzymes, leading to changes in metabolic processes .
Comparación Con Compuestos Similares
3,5-Dimethyl-2-cyclohexen-1-one: This compound has a similar cyclohexenone structure but with different substituents.
Cyclohexenone: The parent compound without any substituents.
5-tert-Butyl-3-methylcyclohex-2-en-1-one: A similar compound with a tert-butyl group instead of a butyl group.
Uniqueness: 5-Butyl-3-methylcyclohex-2-en-1-one is unique due to the specific positioning of its butyl and methyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C11H18O |
|---|---|
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
5-butyl-3-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C11H18O/c1-3-4-5-10-6-9(2)7-11(12)8-10/h7,10H,3-6,8H2,1-2H3 |
Clave InChI |
OINGYQSRTGHNQB-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1CC(=CC(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















